3-(piperidin-3-yl)-1H-pyrazol-4-amine

Hydrogen bonding Molecular recognition Fragment-based drug design

Choose 3-(piperidin-3-yl)-1H-pyrazol-4-amine for your kinase inhibitor and fragment-based screening programs. The C-3 piperidine attachment preserves the pyrazole NH as a hydrogen bond donor (3 HBDs), a critical advantage over N1-substituted analogs (2 HBDs). This scaffold delivers optimal hinge-region binding geometry and a favorable TPSA of 66.7 Ų for oral drug-likeness. Precedented in ibrutinib-precursor synthesis and IRAK4 nanomolar inhibitors. Verify batch regioisomeric identity by NMR/LC-MS to safeguard SAR fidelity. Secure your high-purity stock today.

Molecular Formula C8H14N4
Molecular Weight 166.2
CAS No. 1515044-96-8
Cat. No. B6274672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-3-yl)-1H-pyrazol-4-amine
CAS1515044-96-8
Molecular FormulaC8H14N4
Molecular Weight166.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-3-yl)-1H-pyrazol-4-amine (CAS 1515044-96-8): Procurement-Relevant Structural and Property Baseline


3-(Piperidin-3-yl)-1H-pyrazol-4-amine is a low-molecular-weight (166.22 g/mol) heterocyclic fragment composed of a pyrazole core bearing a free 4-amine group and a piperidine ring attached at the pyrazole C-3 position [1]. The compound exhibits three hydrogen bond donors (two from the primary amine and one from the pyrazole NH) and three hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 66.7 Ų and a computed XLogP3 of -0.3 [1]. Commercially, it is available from multiple suppliers at purity levels of 95–98% . Its structural features—specifically the C-3 (rather than N-1) attachment of the piperidine ring and the presence of the free pyrazole NH—define its differentiation from regioisomeric analogs and influence its utility as a synthetic building block for kinase inhibitor pharmacophores.

Why 3-(Piperidin-3-yl)-1H-pyrazol-4-amine Cannot Be Interchanged with Its Closest Regioisomers


Close structural analogs—specifically 1-(piperidin-3-yl)-1H-pyrazol-4-amine (CAS 1780169-51-8) and 1-(piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1429297-48-2)—share the same molecular formula and mass but differ critically in the connectivity of the piperidine ring to the pyrazole core [1][2]. In the target compound, piperidine is attached at the pyrazole C-3 carbon, preserving the pyrazole NH as a hydrogen bond donor (HBD); in the N-1-substituted analogs, the pyrazole NH is replaced by a tertiary nitrogen, reducing the HBD count from 3 to 2 and lowering the TPSA from 66.7 Ų to 55.9 Ų [1][2]. These differences alter hydrogen-bonding capacity, molecular recognition, and predicted membrane permeability—meaning the regioisomers are not functionally interchangeable in fragment-based screening, kinase inhibitor design, or synthetic derivatization programs. Procurement decisions based solely on formula or price risk selecting a regioisomer with fundamentally different physicochemical and target-engagement properties. Direct comparative evidence is limited; the following quantitative dimensions represent the strongest differentiation data currently available in the public domain.

Quantitative Differentiation Evidence: 3-(Piperidin-3-yl)-1H-pyrazol-4-amine vs. Closest Analogs


Hydrogen Bond Donor Count: Target Compound (3 HBD) vs. N1-Substituted Regioisomers (2 HBD)

The target compound, 3-(piperidin-3-yl)-1H-pyrazol-4-amine, possesses three hydrogen bond donors (HBD): two from the primary amine at the pyrazole 4-position and one from the pyrazole N–H at position 1. In contrast, both 1-(piperidin-3-yl)-1H-pyrazol-4-amine (CAS 1780169-51-8) and 1-(piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1429297-48-2) have only two HBDs, because the piperidine is attached at the pyrazole N-1 position, eliminating the pyrazole NH donor [1][2]. The additional HBD in the target compound enables an extra hydrogen-bonding interaction with biological targets, which is essential for binding to kinase hinge regions that require a donor–acceptor–donor motif [3].

Hydrogen bonding Molecular recognition Fragment-based drug design

Topological Polar Surface Area (TPSA): Target Compound (66.7 Ų) vs. N1-Substituted Regioisomers (55.9 Ų)

The topological polar surface area (TPSA) of 3-(piperidin-3-yl)-1H-pyrazol-4-amine is 66.7 Ų, compared to 55.9 Ų for both 1-(piperidin-3-yl)-1H-pyrazol-4-amine and 1-(piperidin-4-yl)-1H-pyrazol-4-amine, as computed by Cactvs 3.4.8.18 [1][2]. This 10.8 Ų difference (≈19% increase) arises from the contribution of the free pyrazole NH in the target compound and places it closer to the optimal TPSA range (60–140 Ų) for oral bioavailability while remaining below the 90 Ų threshold commonly associated with blood–brain barrier penetration [3].

Membrane permeability ADME prediction Oral bioavailability

Pyrazole C-3 Piperidine Substitution: Validated Kinase Hinge-Binding Scaffold Architecture

In a systematic structure–activity relationship (SAR) study of amidopyrazole IRAK4 inhibitors, researchers demonstrated that pyrazole C-3 piperidine substituents are well tolerated and support potent kinase inhibition, with representative unsubstituted 4-piperidine analog 15 achieving excellent solubility and measurable enzyme inhibition, while C-3 N-alkyl piperidine analog 30 achieved IRAK4 IC₅₀ = 13 nM with excellent solubility [1]. The study established that the identity of the C-3 nitrogen substituent (sulfonamide vs. alkyl vs. free NH) could be used to modulate potency, solubility, and rat oral exposure—confirming that the C-3 piperidine attachment geometry (as found in the target compound) constitutes a validated kinase inhibitor scaffold distinct from N-1 linked piperidine regioisomers, which were not pursued in this optimization campaign [1].

Kinase inhibitor IRAK4 Scaffold optimization

Ibrutinib Precursor Chemistry: Proven Industrial Utility of the Piperidin-3-yl-Pyrazole Scaffold

The granted patent GB2556535 (Latvian Institute of Organic Synthesis, priority date 13 November 2015) describes a method for preparing ibrutinib's direct precursor, 3-(4-phenoxyphenyl)-1-((3R)-piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, via arylation of N-protected 1-(piperidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine [1]. This establishes that the (piperidin-3-yl)-pyrazole connectivity—the same attachment geometry found in 3-(piperidin-3-yl)-1H-pyrazol-4-amine—is an industrially validated scaffold for constructing clinical-stage BTK inhibitors. The target compound can serve as a fragment starting point or intermediate for analogous pyrazole–piperidine kinase inhibitor series.

BTK inhibitor Ibrutinib synthesis Process chemistry

Recommended Application Scenarios for 3-(Piperidin-3-yl)-1H-pyrazol-4-amine Based on Verified Differentiation Evidence


Kinase Hinge-Binder Fragment Library Design

The target compound's three hydrogen bond donors (vs. two in N1-substituted regioisomers) and C-3 piperidine attachment geometry make it suitable for fragment-based screening libraries targeting ATP-binding kinase hinge regions. The IRAK4 SAR study demonstrates that C-3 piperidine-pyrazole fragments can achieve nanomolar potency when elaborated (analog 30: IC₅₀ = 13 nM; analog 32: IC₅₀ = 5 nM) . Researchers designing fragment libraries for kinase targets should select this C-3 regioisomer over N1-substituted alternatives to preserve the donor–acceptor–donor hydrogen-bonding pattern required for hinge engagement.

BTK/JAK Inhibitor Lead Generation Scaffold

The piperidin-3-yl-pyrazole core connectivity is directly precedented in the synthesis of ibrutinib's precursor, as described in GB2556535 . Medicinal chemistry teams pursuing covalent or reversible BTK inhibitors, or JAK-family kinase inhibitors, can use 3-(piperidin-3-yl)-1H-pyrazol-4-amine as a fragment starting point for structure-based elaboration, confident that the scaffold has demonstrated translatability to clinical-stage compounds.

Oral Bioavailability-Focused Fragment Optimization

With a TPSA of 66.7 Ų—within the 60–140 Ų optimal range for oral drugs—and a moderate XLogP3 of -0.3, the target compound provides a balanced starting point for lead optimization programs prioritizing oral exposure [1]. Compared to the N1-substituted regioisomers (TPSA = 55.9 Ų), the target compound's higher polar surface area may offer a more favorable permeability–solubility balance during property-guided optimization. Computational ADME profiling should be performed on elaborated analogs to confirm this advantage.

Regioselective Derivatization at the Pyrazole 4-Amine Position

The free primary amine at the pyrazole 4-position provides a single, unambiguous site for amide coupling, sulfonamide formation, or reductive amination, yielding derivatives with retained C-3 piperidine geometry and pyrazole NH hydrogen-bonding capacity. This contrasts with N1-substituted regioisomers, where derivatization at the 4-amine group eliminates one of only two remaining HBDs. Purchasers intending to use the compound as a synthetic intermediate should verify the batch purity (≥98% reported by Leyan ) and confirm regioisomeric identity by NMR or LC-MS, as contamination with N1-substituted isomers could compromise downstream SAR interpretation.

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